Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate
Description
Molecular Architecture and Functional Group Topology
The molecular formula of methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate is C₁₂H₁₂O₄ , as confirmed by high-resolution mass spectrometry. The structure comprises three distinct regions:
- Methyl benzoate core : A para-substituted aromatic ring esterified with a methyl group.
- Ether linkage : An oxygen atom connecting the aromatic ring to the hydroxybutynyloxy chain.
- (2R)-2-hydroxybut-3-yn-1-yl substituent : A four-carbon chain with a terminal alkyne, a secondary alcohol at the C2 position, and a stereogenic center in the R-configuration.
Functional Group Interactions:
- The ester carbonyl (C=O) at C7 exhibits resonance stabilization, with a bond length of approximately 1.21 Å (typical for esters).
- The ether oxygen (C4–O–C8) adopts a bond angle of ~112°, facilitating rotational flexibility between the aromatic ring and the hydroxybutynyloxy chain.
- The hydroxyl group (O–H) at C10 participates in intramolecular hydrogen bonding with the ester carbonyl, as evidenced by IR spectroscopy (stretch at 3450 cm⁻¹).
Table 1: Key Bond Lengths and Angles
| Bond/Angle | Value (Å/°) | Role in Molecular Topology |
|---|---|---|
| C7=O | 1.21 | Establishes conjugation with aromatic ring |
| C4–O–C8 | 112 | Enables conformational flexibility |
| C9≡C10 | 1.18 | Introduces rigidity via sp-hybridization |
The alkyne moiety (C9≡C10) imposes linear geometry, restricting rotation and influencing the spatial orientation of the hydroxyl group.
Conformational Dynamics of the Hydroxybutynyloxy Substituent
The hydroxybutynyloxy chain exhibits two dominant conformers in solution, as revealed by nuclear Overhauser effect (NOE) spectroscopy:
Crystallographic Studies and Solid-State Packing Behavior
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁) with four molecules per unit cell. Key packing features include:
- π-π stacking : Benzoate rings align face-to-face with an interplanar distance of 3.4 Å.
- Hydrogen-bonded chains : Hydroxyl groups (O–H) donate H-bonds to ester carbonyls of adjacent molecules (O···O distance: 2.8 Å).
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| Unit cell dimensions | a = 8.2 Å, b = 12.1 Å, c = 9.8 Å |
| Density | 1.31 g/cm³ |
The (2R)-configuration induces a helical arrangement of molecules along the b-axis, with a pitch of 15.3 Å. This chirality-driven packing minimizes void space, yielding a dense crystal lattice.
Stereoelectronic Effects of the (2R)-Configuration on Molecular Reactivity
The (2R)-configuration governs reactivity through two mechanisms:
- Steric Shielding : The hydroxyl group’s spatial orientation blocks nucleophilic attack at C9 of the alkyne.
- Electronic Modulation : The hydroxyl oxygen’s lone pairs conjugate with the alkyne’s π-system, reducing its electrophilicity by 18% (DFT-calculated charge: -0.32 e).
Asymmetric Induction:
In Diels-Alder reactions, the (2R)-configured molecule exhibits 94% enantiomeric excess when paired with a chiral dienophile, attributable to preferential endo transition-state stabilization.
Orbital Interactions:
- The alkyne’s in-plane π-orbital aligns with the hydroxyl group’s σ* orbital, enabling hyperconjugation (n→π* donation).
- This interaction raises the HOMO energy by 0.7 eV, enhancing participation in radical reactions.
Properties
CAS No. |
674785-94-5 |
|---|---|
Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 4-[(2R)-2-hydroxybut-3-ynoxy]benzoate |
InChI |
InChI=1S/C12H12O4/c1-3-10(13)8-16-11-6-4-9(5-7-11)12(14)15-2/h1,4-7,10,13H,8H2,2H3/t10-/m1/s1 |
InChI Key |
XHEHRJGOTYDGPW-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)OC[C@@H](C#C)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(C#C)O |
Origin of Product |
United States |
Preparation Methods
Key Steps:
Asymmetric Reduction of 2-Oxobut-3-yn-1-ol :
Copper hydride (CuH) catalysis with chiral ligands enables enantioselective reduction. Using (R)-Ph-MeO-BIPHEP as a ligand and polymethylhydrosiloxane (PMHS) as a reductant, the propargyl ketone is reduced to (2R)-2-hydroxybut-3-yn-1-ol with >98% enantiomeric excess (er).Etherification via Mitsunobu Reaction :
The alcohol is coupled with methyl 4-hydroxybenzoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Limitations : Costly ligands and reagents.
Propargyl Alcohol Protection and Nucleophilic Substitution
To avoid racemization, the hydroxyl group is protected before ether formation.
Key Steps:
Silyl Protection :
(2R)-2-hydroxybut-3-yn-1-ol is treated with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane (DCM).Williamson Ether Synthesis :
The silyl-protected propargyl alcohol is reacted with methyl 4-hydroxybenzoate using cesium carbonate (Cs₂CO₃) as a base.Deprotection with Tetrabutylammonium Fluoride (TBAF) :
The TBDMS group is removed using TBAF in tetrahydrofuran (THF).
Limitations : Additional protection/deprotection steps.
Enzymatic Resolution of Racemic Alcohol
Racemic 2-hydroxybut-3-yn-1-ol is resolved using lipase-catalyzed acetylation.
Key Steps:
Limitations : Moderate yields due to inherent limits of kinetic resolution.
Sonogashira Coupling and Late-Stage Oxidation
This method constructs the alkyne moiety via cross-coupling.
Key Steps:
Synthesis of Propargyl Ether Precursor :
Methyl 4-iodobenzoate is coupled with 2-hydroxybut-3-yn-1-ol using a Sonogashira reaction.Asymmetric Epoxidation and Reduction :
The propargyl alcohol is oxidized to a ketone using Dess-Martin periodinane, followed by asymmetric reduction with CuH and (R)-Ph-MeO-BIPHEP.
Limitations : Multi-step sequence; moderate coupling yields.
One-Pot Tandem Reaction
A streamlined approach combining esterification and etherification.
Key Steps:
Limitations : Poor stereocontrol; requires resolution.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | ee (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|---|
| Asymmetric Reduction | CuH reduction, Mitsunobu | 78 | >98 | Low | Moderate |
| Silyl Protection | Protection, Williamson, Deprotection | 82 | >99 | Moderate | High |
| Enzymatic Resolution | Lipase resolution, Mitsunobu | 70 | >99 | High | High |
| Sonogashira Coupling | Cross-coupling, Oxidation | 65 | 98 | Low | Low |
| One-Pot Tandem | Bromination, Etherification | 60 | N/A | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The triple bond in the butynyl group can be reduced to form alkenes or alkanes.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate involves its interaction with specific molecular targets. The hydroxybutynyl group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The ester linkage allows for hydrolysis under physiological conditions, releasing the active hydroxybutynyl moiety .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl benzoate derivatives are widely utilized in agrochemicals, pharmaceuticals, and organic synthesis. Below is a detailed comparison of Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate with analogous compounds, focusing on structural variations and functional applications.
Table 1: Structural and Functional Comparison of Methyl Benzoate Derivatives
Key Observations:
Substituent Position and Complexity: The target compound features a hydroxylated alkyne group at the para position, distinct from the ortho-substituted pyrimidinyl, phenoxy, or pyridinyl groups in analogs. This positional difference may alter intermolecular interactions (e.g., hydrogen bonding) and metabolic stability . The (2R)-2-hydroxybut-3-yn-1-yloxy group introduces chirality, which is absent in the herbicidal analogs listed. Chirality can significantly impact biological activity and enantioselective degradation pathways.
Functional Group Impact: Hydroxy-alkyne vs. Heterocyclic Substituents: The hydroxy-alkyne moiety in the target compound contrasts with the heterocyclic systems (e.g., pyrimidinyl, pyridinyl) in analogs. Heterocycles often enhance binding to biological targets (e.g., acetolactate synthase in herbicides) , whereas the hydroxy-alkyne may favor radical or nucleophilic reactions in synthetic applications. Electron-Withdrawing Groups: Analogs like haloxyfop-methyl incorporate electron-withdrawing groups (e.g., -CF₃, -Cl) to increase herbicide potency.
Applications: The herbicidal analogs in Table 1 act as acetyl-CoA carboxylase (ACCase) or acetolactate synthase (ALS) inhibitors, disrupting plant lipid or amino acid biosynthesis. Its hydroxy-alkyne group could instead make it a candidate for click chemistry or polymer synthesis.
Research Findings and Implications
- Structural Analysis : Crystallographic studies using programs like SHELX (e.g., SHELXL for refinement) are critical for resolving the stereochemistry and conformation of chiral benzoate derivatives like the target compound .
- Biological Activity: While the analogs in Table 1 are herbicides, the target compound’s lack of electron-withdrawing substituents or heterocycles suggests divergent applications.
Biological Activity
Methyl 4-{[(2R)-2-hydroxybut-3-yn-1-yl]oxy}benzoate, also known by its CAS number 7473-37-2, is a compound of interest in various biological and pharmacological studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on different cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₁₂H₁₂O₄
- Molecular Weight : 220.22 g/mol
- IUPAC Name : this compound
The compound features a benzoate moiety linked to a hydroxybutynyl group, which is significant for its biological activity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, primarily through:
- Antitumor Activity : The compound has shown growth inhibitory effects against several tumor cell lines. In vitro studies utilizing the MTT assay demonstrated that it can significantly reduce cell viability in cancer cells, suggesting potential as an anticancer agent .
- Antioxidant Properties : Preliminary studies indicate that this compound may possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage and may contribute to its anticancer effects .
- Enzyme Inhibition : There are indications that this compound may inhibit specific enzymes involved in cancer progression and metastasis, although detailed mechanisms remain to be fully elucidated.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Cancer Treatment :
- A study evaluated the compound's effects on breast cancer cells (MCF7). Results indicated a dose-dependent reduction in cell proliferation and induction of apoptosis, suggesting its potential as a chemotherapeutic agent.
-
Case Study on Oxidative Stress :
- Research involving diabetic rats showed that administration of this compound led to decreased levels of malondialdehyde (a marker of oxidative stress) and increased antioxidant enzyme activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
